![molecular formula C9H16O2 B14452908 [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol CAS No. 74850-80-9](/img/structure/B14452908.png)
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol is a chemical compound with the molecular formula C10H18O2 It is an epoxide, which is a three-membered cyclic ether, and contains a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or ethers.
Applications De Recherche Scientifique
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of enzymes or the expression of genes, which may underlie its biological effects.
Comparaison Avec Des Composés Similaires
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can be compared with other similar compounds such as:
Epoxides: Similar to other epoxides, it can undergo ring-opening reactions.
Alcohols: The presence of the hydroxyl group allows for similar reactivity as other alcohols.
Chiral Compounds: Its chiral nature makes it useful in asymmetric synthesis, similar to other chiral epoxides.
List of Similar Compounds
- 2,3-Epoxygeraniol
- 3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde
- 2,3-Epoxygeranial
This compound’s unique combination of an epoxide ring and a hydroxyl group, along with its chiral nature, distinguishes it from other similar compounds and makes it valuable in various fields of research.
Propriétés
Numéro CAS |
74850-80-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(2R,3R)-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-3-5-8-9(6-10)11-8/h4,8-10H,3,5-6H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
ONPMQDWYFORERY-RKDXNWHRSA-N |
SMILES isomérique |
CC(=CCC[C@@H]1[C@H](O1)CO)C |
SMILES canonique |
CC(=CCCC1C(O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


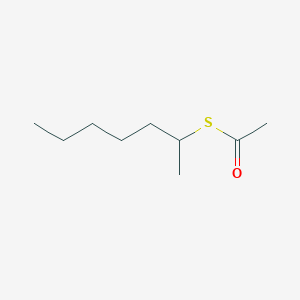
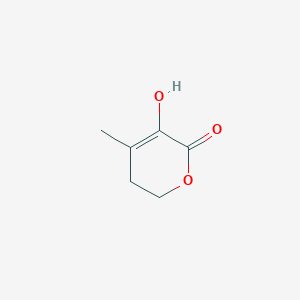
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
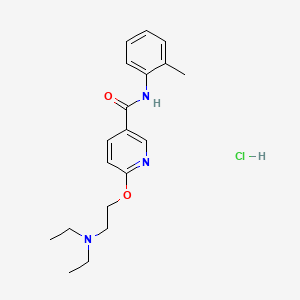

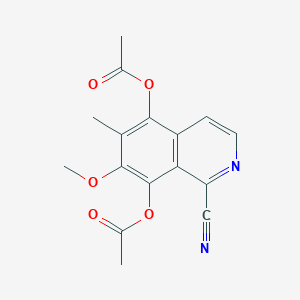
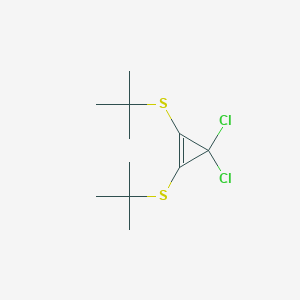

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)



![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
